3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
描述
Introduction to the 1,2,4-Oxadiazole Framework in Drug Discovery
Historical Development of 1,2,4-Oxadiazole in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its medicinal potential remained unexplored until the mid-20th century. The discovery of oxolamine in the 1960s marked a pivotal milestone, as this cough suppressant became the first 1,2,4-oxadiazole-containing drug approved for clinical use. Early research focused on the ring’s bioisosteric equivalence to ester and amide functionalities, enabling the replacement of hydrolytically labile groups in drug candidates. By the 1980s, synthetic methodologies had advanced sufficiently to support systematic structure-activity relationship (SAR) studies, leading to derivatives with anticancer, antimicrobial, and anti-inflammatory properties. The scaffold’s adaptability is evidenced by its incorporation into inhibitors targeting enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDACs), as well as ligands for σ receptors and opioid pathways.
Significance and Evolution of 3-Cyclopropyl-5-[(2S)-2-Pyrrolidinyl]-1,2,4-Oxadiazole Research
The introduction of cyclopropyl and (2S)-pyrrolidinyl substituents to the 1,2,4-oxadiazole core reflects deliberate design strategies to optimize pharmacokinetic and pharmacodynamic profiles. Cyclopropyl groups are prized for their ability to enhance metabolic stability by reducing oxidative degradation, while the chiral pyrrolidinyl moiety introduces stereochemical specificity, potentially improving target binding. For example, ND-421, a 1,2,4-oxadiazole derivative with a trifluoromethylphenoxy substituent, demonstrated superior bioavailability and postantibiotic effects against methicillin-resistant Staphylococcus aureus (MRSA). Similarly, the (2S)-pyrrolidinyl group in 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride may confer selectivity for neurological targets, akin to AChE inhibitors reported in recent anti-Alzheimer’s studies.
Table 1: Key Structural Features and Hypothesized Roles in this compound
Current Research Landscape and Academic Interest
Recent investigations into 1,2,4-oxadiazole derivatives span antimicrobial resistance, neurodegenerative diseases, and oncology. The compound this compound has garnered attention for its dual potential in neurological and infectious disease applications. In antimicrobial contexts, analogs with aryl and heteroaryl substituents have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum, with IC~50~ values as low as 0.045 μg/mL. Neurologically, 1,2,4-oxadiazoles inhibit AChE and butyrylcholinesterase (BuChE), critical targets in Alzheimer’s disease. For instance, compound 2b from a 2024 study exhibited an AChE IC~50~ of 0.0158 μM, surpassing donepezil’s potency. These findings suggest that the stereospecific pyrrolidinyl group in the subject compound could similarly enhance enzyme inhibition.
Bioisosterism and Pharmacophore Relevance
The 1,2,4-oxadiazole ring serves as a versatile bioisostere, mimicking ester and amide groups while resisting hydrolysis. In this compound, this bioisosteric replacement is complemented by strategic substituents:
- Cyclopropyl : Acts as a nonplanar hydrophobic group, mimicking aromatic rings in some SAR contexts while improving metabolic stability.
- (2S)-Pyrrolidinyl : Provides a rigid, chiral secondary amine that can engage in hydrogen bonding with target proteins, akin to pyrrolidine-containing AChE inhibitors.
Table 2: Comparative Bioisosteric Applications of 1,2,4-Oxadiazole Derivatives
属性
IUPAC Name |
3-cyclopropyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6;/h6-7,10H,1-5H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQNJBEPNAJCE-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group is usually introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or pyrrolidinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C₉H₁₃N₃O·HCl
- Molecular Weight : 215.68 g/mol
- IUPAC Name : 3-cyclopropyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride
- CAS Number : 1042690-36-7
The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of the cyclopropyl group enhances its interaction with various biological targets.
Muscarinic Receptor Modulation
Research has indicated that derivatives of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole exhibit selective activity at muscarinic receptors. For instance, a related compound demonstrated partial agonist properties at the M₁ muscarinic receptor while acting as an antagonist at M₂ and M₃ receptors. This selectivity suggests potential applications in treating conditions associated with cholinergic signaling dysregulation, such as Alzheimer's disease and other cognitive disorders .
Antitumor Activity
Investigations into the antitumor properties of oxadiazole derivatives have shown promising results. Compounds containing the oxadiazole moiety have been evaluated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival .
Case Studies
Synthesis and Derivative Research
The synthesis of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride has been explored extensively. Various synthetic routes have been developed to optimize yield and purity. For example, modifications to the reaction conditions can enhance selectivity towards desired isomers or derivatives that may exhibit improved pharmacological profiles .
作用机制
The mechanism of action of 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride, emphasizing structural variations, physicochemical properties, and research applications:
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The cyclopropyl group in the target compound contributes to a lower LogP (0.00) compared to its isopropyl analog (LogP ~1.12), reflecting reduced hydrophobicity . Cyclopropyl’s rigid, planar structure may enhance metabolic stability by resisting cytochrome P450 oxidation .
- In contrast, the cyclopropylmethyl analog (LogP ~1.85) shows increased lipophilicity, favoring blood-brain barrier penetration .
Stereochemical Influence :
- Both the target compound and its isopropyl analog retain the (2S) configuration in the pyrrolidine ring, critical for receptor binding specificity. For example, (2S)-pyrrolidinyl derivatives often exhibit higher affinity for nicotinic acetylcholine receptors than their R-isomers .
Biological Activity Trends: While direct antimicrobial or kinase inhibition data for the target compound are unavailable, structurally related 1,2,4-oxadiazoles demonstrate broad bioactivity. For instance, 3,5-diaryl oxadiazoles show antimicrobial properties (MIC values: 2–8 µg/mL against S. aureus) , and pyrazolo-pyridine hybrids exhibit nanomolar-range kinase inhibition .
生物活性
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride (CAS No. 1042690-36-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 215.68 g/mol. The compound features a cyclopropyl group and a pyrrolidine moiety attached to an oxadiazole ring, which is known for conferring diverse biological properties.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. For instance, studies on substituted oxadiazoles have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring often enhances this activity .
| Compound | Target Bacteria | Activity |
|---|---|---|
| C1 | E. coli | 50% inhibition at 10 mM |
| C1 | S. aureus | Significant growth inhibition |
GABA Receptor Modulation
The compound has been investigated for its potential as a ligand for GABA receptors. In vitro studies demonstrated that derivatives of oxadiazoles can bind effectively to these receptors, suggesting possible anxiolytic effects similar to benzodiazepines. The binding affinities were evaluated using radioligand assays, showing promising results compared to standard anxiolytics like diazepam .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane penetration.
- Pyrrolidine Moiety : Contributes to receptor binding affinity and selectivity.
- Oxadiazole Ring : Known for diverse pharmacological effects including anti-inflammatory and antimicrobial properties.
Study on Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was assessed against a panel of bacteria using the broth microdilution method. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
GABA Receptor Binding Affinity
A study conducted on several oxadiazole derivatives revealed that compounds structurally similar to this compound had binding affinities ranging from 10 nM to 100 nM at the GABA receptor sites. This suggests that modifications in the oxadiazole structure can lead to enhanced pharmacological profiles .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with carboxylic acids or cyclopropylamine precursors under dehydrating conditions (e.g., phosphorus oxychloride). Microwave-assisted methods are recommended to reduce reaction times (from 6–8 hours to 30–60 minutes) while maintaining yields >80% . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (80–100°C), and stoichiometric control of cyclopropylamine to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.3–8.5 ppm for ring protons) and cyclopropyl/pyrrolidinyl substituents .
- IR : Absorbance at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N-H from hydrochloride salt) .
- LC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted cyclopropylamine) .
Q. What are the primary biological screening assays used for this compound?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values typically <10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) to determine EC₅₀ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Approach :
- Standardize assay conditions : Variations in buffer pH, temperature, or cell passage number can alter results. For example, kinase inhibition assays show 2–3-fold differences when conducted at pH 7.4 vs. 7.0 .
- Control for substituent effects : Fluorine substitution on the pyrrolidine ring (as in 3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole) enhances potency by 5–10× compared to non-fluorinated analogs .
- Validate via orthogonal assays : Cross-check enzyme inhibition with cellular viability assays to exclude false positives .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?
- SAR Design :
- Substituent variation : Replace cyclopropyl with bicyclo[1.1.1]pentane to enhance metabolic stability (t₁/₂ increases from 2 to 6 hours in hepatic microsomes) .
- Stereochemical optimization : The (2S)-pyrrolidinyl configuration improves target binding (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for (2R)-isomers) .
- Salt forms : Hydrochloride salts improve aqueous solubility (logP = 1.2 vs. 2.5 for free bases) .
Q. How can computational methods (e.g., Multiwfn) predict electronic properties relevant to mechanism of action?
- Computational Workflow :
- Electrostatic potential (ESP) maps : Identify nucleophilic regions (e.g., oxadiazole N3 atom) for covalent inhibitor design .
- HOMO-LUMO analysis : Calculate energy gaps (<4 eV suggests redox activity, relevant for anticancer mechanisms) .
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (binding energy < −8 kcal/mol correlates with IC₅₀ < 1 µM) .
Q. What experimental precautions are critical for handling this compound’s instability in aqueous solutions?
- Protocols :
- Storage : Lyophilize and store at −20°C under argon to prevent hydrolysis (degradation <5% over 6 months) .
- In vitro use : Prepare fresh solutions in degassed PBS (pH 7.4) and avoid prolonged exposure to light .
Q. How can scale-up challenges (e.g., low yield in cyclization steps) be addressed for industrial research?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
